1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-trimethoxybenzoyl)piperazine
Description
This compound features a triazolopyrimidine core substituted at position 3 with a 4-fluorophenyl group and at position 7 with a piperazine moiety bearing a 3,4,5-trimethoxybenzoyl group. Its structural complexity suggests applications in targeting adenosine receptors or enzymes involved in inflammation or platelet aggregation .
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O4/c1-34-18-12-15(13-19(35-2)21(18)36-3)24(33)31-10-8-30(9-11-31)22-20-23(27-14-26-22)32(29-28-20)17-6-4-16(25)5-7-17/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZHOFPOVYXGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-trimethoxybenzoyl)piperazine typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include organic solvents, catalysts, and protective groups to ensure selective reactions .
Chemical Reactions Analysis
Formation of the Triazolopyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclization of precursor hydrazine derivatives with nitrile or carbonyl-containing reagents . For example:
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Step 1 : Condensation of 4-fluorophenylhydrazine with 4,6-dichloropyrimidine-5-carbonitrile under reflux in ethanol yields the triazolo-pyrimidine intermediate .
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Step 2 : Nucleophilic substitution at the 7-position of the triazolopyrimidine with piperazine in the presence of a palladium catalyst (e.g., Pd/C) .
Reactivity of the Piperazine Ring
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Alkylation/Acylation : The secondary amine in piperazine undergoes further alkylation or acylation under mild conditions (e.g., room temperature, DMF solvent).
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Protonation : The piperazine nitrogen can be protonated in acidic media, forming water-soluble salts .
Triazolo-Pyrimidine Modifications
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Electrophilic Substitution : The fluorophenyl group at position 3 participates in nucleophilic aromatic substitution (e.g., with amines or thiols) .
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Oxidation : The triazolo ring is stable under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid).
Cross-Coupling Reactions
The compound undergoes Suzuki-Miyaura coupling at the 7-position of the triazolopyrimidine using aryl boronic acids and Pd(PPh<sub>3</sub>)<sub>4</sub> as a catalyst .
| Reaction | Catalyst | Conditions | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | 72% |
Hydrogenation
Selective reduction of the triazolo ring is achieved using H<sub>2</sub> and Raney Ni, yielding dihydrotriazolopyrimidine derivatives.
Hydrolytic Stability
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Acidic Conditions : The triazolo ring hydrolyzes in concentrated HCl (12M, 100°C), forming pyrimidine-5-carboxylic acid .
Photodegradation
Exposure to UV light (254 nm) induces cleavage of the 3,4,5-trimethoxybenzoyl group, detected via HPLC-MS.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition above 250°C, with a mass loss of ~60% .
Scientific Research Applications
Overview
The compound 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3,4,5-trimethoxybenzoyl)piperazine (CAS Number: 920385-26-8) is a synthetic organic molecule exhibiting significant potential in various scientific research applications. Its unique structural features contribute to its biological activity and utility in medicinal chemistry.
Medicinal Chemistry
The compound's design suggests potential applications in drug discovery, particularly for targeting various diseases. Its structural similarity to known pharmacophores allows for exploration in:
- Anticancer Agents : Preliminary studies indicate that triazolo-pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. The incorporation of the fluorophenyl group may enhance selectivity towards cancerous cells due to increased lipophilicity and binding affinity to specific receptors.
- Antimicrobial Activity : Compounds with similar structures have shown promise against bacterial and fungal strains. The presence of the piperazine ring may contribute to improved membrane permeability and bioactivity.
Neuropharmacology
The piperazine moiety is known for its psychoactive properties. Research indicates that derivatives can act as:
- Serotonin Receptor Modulators : Modifications to the piperazine structure can lead to enhanced activity at serotonin receptors, making them candidates for treating mood disorders and anxiety.
- CNS Active Compounds : The compound's ability to cross the blood-brain barrier could be investigated for its effects on neurological conditions such as depression or schizophrenia.
Agricultural Chemistry
The unique properties of this compound may also find applications in agrochemicals:
- Pesticidal Activity : Similar triazole compounds have been explored for their effectiveness against pests and fungi in agricultural settings. The fluorophenyl group may enhance the efficacy of pest control formulations.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that related triazolo-pyrimidines exhibited IC50 values in the low micromolar range against various cancer cell lines. |
| Johnson et al. (2024) | Neuropharmacological Effects | Found that modifications in piperazine derivatives led to increased binding affinity at serotonin receptors, suggesting potential as antidepressants. |
| Lee et al. (2025) | Pesticidal Properties | Reported that triazole derivatives showed significant insecticidal activity against common agricultural pests, indicating potential for development as eco-friendly pesticides. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : Fluorine and methoxy groups in the target compound likely reduce cytochrome P450-mediated metabolism relative to sulfur-containing analogues (e.g., compound 18) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the triazolo[4,5-d]pyrimidine core in this compound?
- Methodological Answer: The triazolo[4,5-d]pyrimidine core can be synthesized via cyclization reactions using nitrile imines or hydrazine derivatives. For example, base-promoted [3+2] cycloaddition reactions between nitrile imines and heterocyclic thiols (e.g., 1H-benzimidazole-2-thiols) have been effective in forming fused triazole systems . Precise control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for nitrile imine to thiol) is critical to avoid side products.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include mean C–C bond distances (e.g., 0.004–0.006 Å) and R-factors (e.g., <0.1) . Complementary techniques like / NMR and high-resolution mass spectrometry (HRMS) should be used to validate purity (>95%) and molecular weight alignment .
Q. What experimental design principles apply to optimizing the 3,4,5-trimethoxybenzoyl substituent’s reactivity?
- Methodological Answer: Use factorial design of experiments (DoE) to assess variables like reaction time, temperature, and catalyst loading. For example, a 2 factorial design can identify interactions between trifluoromethylation agents and protecting groups (e.g., Boc vs. Fmoc) . Response surface methodology (RSM) is recommended for non-linear optimization .
Advanced Research Questions
Q. What computational tools are effective in predicting reaction pathways for modifying the fluorophenyl-triazolo moiety?
- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) combined with reaction path search algorithms (e.g., GRRM) can model transition states and intermediates . Tools like COMSOL Multiphysics integrated with AI enable real-time adjustments to reaction parameters (e.g., solvent polarity effects) .
Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer: Cross-validate assays using orthogonal methods. For instance, if in vitro kinase inhibition (IC < 1 µM) conflicts with in vivo efficacy, perform ADMET profiling to assess metabolic stability (e.g., microsomal half-life) and plasma protein binding . Molecular docking (e.g., against PDB:3LD6) can rationalize discrepancies by analyzing binding mode variations .
Q. What strategies mitigate regioselectivity challenges during piperazine acylation?
- Methodological Answer: Employ directing groups (e.g., nitro or methoxy substituents) to control acylation sites. For example, 4-(nitrophenyl)methyl groups enhance regioselectivity (>90%) in DCM with DIEA as a base . Kinetic studies (e.g., pseudo-first-order rate constants) can identify optimal stoichiometry (e.g., 1:1.1 acyl chloride to piperazine) .
Data Analysis & Optimization
Q. How can AI enhance process control in scaling up this compound’s synthesis?
- Methodological Answer: Implement machine learning (ML) models trained on reaction datasets (e.g., Reaxys) to predict optimal conditions. For instance, neural networks can optimize membrane separation parameters (e.g., flux rates >20 L/m·h) for purification . Real-time PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy enable closed-loop feedback .
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) in derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
